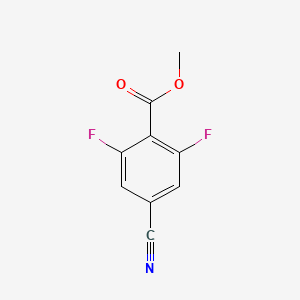

Methyl 4-cyano-2,6-difluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

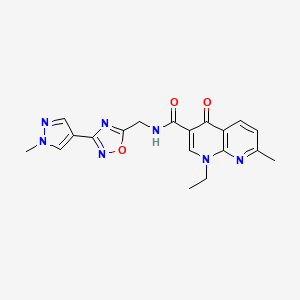

Methyl 4-cyano-2,6-difluorobenzoate is a chemical compound that is part of a broader class of cyanophenyl-containing molecules. While the provided papers do not directly discuss methyl 4-cyano-2,6-difluorobenzoate, they do provide insights into related compounds that can help infer some of its properties and potential applications. For instance, the presence of cyano and difluorobenzoate groups suggests that this compound could be used in the synthesis of materials with specific electronic or optical properties.

Synthesis Analysis

The synthesis of related compounds, such as the 4-[(4-cyanophenyl)acetylenyl]-2,3,5,6-tetrafluorophenyl 4-n-alkoxybenzoates, involves the introduction of a perfluorinated phenyl ring, which is known to induce the formation of a nematic phase in liquid crystals and affect their melting and clearing points . Similarly, methyl 4-cyano-2,6-difluorobenzoate could be synthesized through methods that involve the introduction of fluorine atoms to the aromatic core, potentially affecting its mesomorphic properties.

Molecular Structure Analysis

The molecular structure of compounds closely related to methyl 4-cyano-2,6-difluorobenzoate, such as cyanodibenzo[1,4]dioxines, is characterized by the presence of cyano groups and multiple fluorine atoms . These structural features are likely to influence the electronic distribution within the molecule, which could be pivotal in determining its reactivity and interaction with other chemical entities.

Chemical Reactions Analysis

The chemical reactions involving cyano and difluorobenzoate groups typically include nucleophilic substitutions where fluorine atoms are displaced. For example, cyanodibenzo[1,4]dioxines are prepared from catechols by nucleophilic fluorodisplacement from difluorobenzonitriles . This suggests that methyl 4-cyano-2,6-difluorobenzoate could also participate in similar reactions, potentially leading to the formation of various substituted aromatic compounds.

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of methyl 4-cyano-2,6-difluorobenzoate are not detailed in the provided papers, the properties of structurally similar compounds can be indicative. For instance, the introduction of fluorine atoms and cyano groups is known to influence the thermal behavior of liquid crystals, as seen in the wide thermal range of nematic phases exhibited by related compounds . This implies that methyl 4-cyano-2,6-difluorobenzoate may also display unique thermal properties, which could be valuable in the design of materials for electronic and optical applications.

Aplicaciones Científicas De Investigación

Single Crystal and Theoretical Analysis

Sharfalddin et al. (2020) conducted a study on methyl 4-hydroxybenzoate, an antimicrobial agent used in cosmetics and food preservatives, similar to Methyl 4-cyano-2,6-difluorobenzoate. Their research focused on single crystal X-ray structure and Hirshfeld surface analysis to understand intermolecular interactions and crystal packing, providing insights into the structural properties of similar compounds (Sharfalddin et al., 2020).

Catalytic Applications

Maleki and Ashrafi (2014) explored the use of a cyano compound in catalysis, specifically for the synthesis of tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazoles. This research highlights the potential of cyano compounds like Methyl 4-cyano-2,6-difluorobenzoate in catalyzing organic synthesis processes (Maleki & Ashrafi, 2014).

Optoelectronic Properties

Cao et al. (2018) investigated bicarbazole/cyanobenzene hybrid compounds for their optoelectronic properties, which can be related to Methyl 4-cyano-2,6-difluorobenzoate. Their study suggests potential applications in electronics and photonics due to adjustable energy levels and fluorescence characteristics (Cao et al., 2018).

Antitumor Evaluation

Ćaleta et al. (2009) synthesized cyano derivatives and evaluated their antiproliferative effect on tumor cell lines. This research indicates the potential of cyano compounds, like Methyl 4-cyano-2,6-difluorobenzoate, in pharmaceutical applications, especially in cancer treatment (Ćaleta et al., 2009).

AIE and AIEE Properties in Indolo[3,2-b]Carbazole Derivatives

Jia et al. (2013) synthesized indolo[3,2-b]carbazole derivatives with cyano-substituted groups, demonstrating aggregation-induced emission (AIE) and aggregation-induced enhanced emission (AIEE) properties. This study suggests the use of cyano compounds in developing materials with unique optical properties (Jia et al., 2013).

Safety and Hazards

“Methyl 4-cyano-2,6-difluorobenzoate” is classified under the GHS07 hazard class . It has the hazard statements H302, H312, H315, H319, H332, and H335 , indicating that it can cause harm if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Propiedades

IUPAC Name |

methyl 4-cyano-2,6-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWKZRDYQQSUFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-cyano-2,6-difluorobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3006659.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)propionamide](/img/structure/B3006666.png)

![1-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B3006669.png)

![N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B3006672.png)

![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3006679.png)

![4-[(5-Ethoxypyridin-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B3006680.png)